molecular formula C10H10Cl2O2 B3037340 3-(2,6-Dichlorophenoxy)-2-butanone CAS No. 477865-15-9

3-(2,6-Dichlorophenoxy)-2-butanone

Cat. No. B3037340
CAS RN: 477865-15-9
M. Wt: 233.09 g/mol
InChI Key: RXSHORGLJSZPAH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2,6-Dichlorophenol” are not explicitly mentioned in the search results . The specific chemical reactions involving “3-(2,6-Dichlorophenoxy)-2-butanone” are not found in the search results.

Scientific Research Applications

Metabolic Engineering for Chemical Production

3-(2,6-Dichlorophenoxy)-2-butanone, also known as 2-butanone, has been explored in metabolic engineering. In one study, Klebsiella pneumoniae was engineered to produce 2-butanone from glucose by extending its native 2, 3-butanediol synthesis pathway. This research offers a basis for developing efficient biological processes for 2-butanone production, highlighting its potential in biotechnological applications (Chen et al., 2015).

Pharmaceutical Synthesis

2-butanone derivatives have been used in the synthesis of polyhydroxyindolizidines, a class of compounds with significant pharmaceutical applications. The synthesis involves the use of 4-octulose derivatives as intermediates, indicating the versatility of 2-butanone in complex organic syntheses (Izquierdo et al., 1999).

Solvatochromism Studies

The solvatochromic behavior of derivatives of 2,6-dichlorophenoxy, a component of 3-(2,6-Dichlorophenoxy)-2-butanone, has been investigated. This research provides insights into the interactions of such compounds with various solvents, which is crucial for understanding their behavior in different chemical environments (Tada et al., 2000).

Enzymatic Synthesis and Catalysis

The compound has been studied in the context of enzymatic catalysis. For example, the Baeyer–Villiger monooxygenase-catalyzed synthesis of enantiopure compounds, including 3-phenyl-2-butanone, demonstrates the application of 2-butanone in chiral chemistry and pharmaceutical synthesis (Geitner et al., 2010).

Natural Product Research

Research has also involved the isolation of natural products like ambigol C, which is structurally related to 2,6-dichlorophenol, a component of 3-(2,6-Dichlorophenoxy)-2-butanone. This underscores the compound's relevance in the study of natural products and their bioactivities (Wright et al., 2005).

Green Chemistry Applications

The dehydration of bio-based 2,3-butanediol to butanone is an example of green chemistry applications. This research highlights the role of 2-butanone as an intermediate in sustainable chemical processes (Zhang et al., 2012).

properties

IUPAC Name

3-(2,6-dichlorophenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6(13)7(2)14-10-8(11)4-3-5-9(10)12/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSHORGLJSZPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298357
Record name 3-(2,6-Dichlorophenoxy)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorophenoxy)-2-butanone

CAS RN

477865-15-9
Record name 3-(2,6-Dichlorophenoxy)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477865-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dichlorophenoxy)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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